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1-methyl-1H-benzimidazole-2-

sulfonic acid

Cat. No.: B1299808 Get Quote

A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-benzimidazole-2-
sulfonic acid Analogs for Researchers and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives

displaying a wide array of pharmacological activities, including antimicrobial, antiviral, anti-

inflammatory, and anticancer properties.[1][2][3] The biological activity of these compounds is

intricately linked to the nature and placement of substituents on the benzimidazole ring system.

This guide provides a comparative analysis of analogs of 1-methyl-1H-benzimidazole-2-
sulfonic acid, offering insights into their performance based on available experimental data

and established structure-activity relationships (SAR).

Deciphering the Structure-Activity Relationship
The core structure of 1-methyl-1H-benzimidazole-2-sulfonic acid combines the heterocyclic

benzimidazole nucleus with a methyl group at the N1 position and a sulfonic acid group at the

C2 position. Modifications to each of these components can significantly influence the

compound's biological profile.

The Benzimidazole Core: This bicyclic system, isosteric with naturally occurring purines, is

fundamental to the biological activity of many compounds.[1] Its ability to interact with various

biological targets is a cornerstone of its therapeutic potential.
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The 2-Sulfonic Acid/Sulfonamide Group: The substituent at the C2 position is a critical

determinant of activity. The sulfonic acid group, or its sulfonamide derivatives, can act as a key

pharmacophore. For instance, benzimidazole-6-sulfonamide derivatives have been

investigated as potent inhibitors of carbonic anhydrase (CA) isoforms, with some showing

selectivity towards tumor-associated enzymes like CA IX and XII.[4] The sulfonamide moiety is

crucial for binding to the zinc ion in the active site of these enzymes.

The N1-Methyl Group: Substitution on the nitrogen atom of the imidazole ring impacts the

molecule's lipophilicity and steric profile, which can affect cell permeability and target binding.

For example, in a series of FLT3 inhibitors, the position of a methyl group on the imidazole ring

was found to play a crucial role in inhibitory activity, with 4- or 5-substituted methyl groups

being more potent than a 2-substituted one due to better occupancy of a hydrophobic pocket.

[5]

Comparative Biological Activities of Analogs
While direct comparative studies on a wide range of 1-methyl-1H-benzimidazole-2-sulfonic
acid analogs are limited, valuable insights can be drawn from various studies on structurally

related compounds. The following table summarizes quantitative data for different

benzimidazole analogs, highlighting the impact of substitutions on their biological activity.
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Compound

Modification

from Core

Structure

Biological

Target/Activity

IC50/LC50/Zon

e of Inhibition
Reference

1. 2-methyl-1H-

benzimidazole

Lacks N1-methyl

and 2-sulfonic

acid; has C2-

methyl

Antioxidant
IC50: 144.84

µg/mL
[6]

Cytotoxic (Brine

Shrimp)

LC50: 0.42

µg/mL
[6]

Antimicrobial
7-8 mm zone of

inhibition
[6]

2. 1H-

benzimidazol-2-

yl-methanol

Lacks N1-methyl

and 2-sulfonic

acid; has C2-

hydroxymethyl

Antioxidant
IC50: 400.42

µg/mL
[6]

Cytotoxic (Brine

Shrimp)
Mild activity [6]

3. 4-[1-(4-

Nitrobenzoyl)-1H

-benzoimidazol-

2-yl]-

benzenesulfonic

acid

N1-acylated, C2-

phenylsulfonic

acid

Antimicrobial

Not specified, but

most active in

series

[1]

4. 2-Phenyl-1H-

benzo[d]imidazol

e-6-sulfonamide

Lacks N1-methyl;

has C2-phenyl

and C6-

sulfonamide

Carbonic

Anhydrase I
Ki: 113 nM [4]

Carbonic

Anhydrase II
Ki: 9.7 nM [4]

Carbonic

Anhydrase IX
Ki: 25.3 nM [4]
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Carbonic

Anhydrase XII
Ki: 4.5 nM [4]

5. Arylated

Benzimidazole

Derivative

(Compound 9)

5-fluoro

substituted

α-Amylase

Inhibitor

IC50: 1.86 ± 0.08

µM
[7]

6. 5-methyl-N-(2-

aryl-1H-

benzo[d]imidazo-

5-yl)isoxazole-4-

carboxamide

(Compound 5b)

Complex N1 and

C2 substitutions

FLT3 Kinase

Inhibitor
IC50: 7.94 µM [5]

Experimental Protocols
The synthesis and evaluation of benzimidazole analogs generally follow a well-defined

workflow. Below are generalized methodologies for key experiments cited in the literature.

General Synthesis of 2-Substituted Benzimidazoles
A common route for synthesizing 2-substituted benzimidazoles involves the condensation of an

o-phenylenediamine with a carboxylic acid or aldehyde.

o-Phenylenediamine

Condensation Intermediate

Reaction

Carboxylic Acid / Aldehyde

2-Substituted Benzimidazole
Cyclization

Click to download full resolution via product page

Caption: Generalized synthesis of 2-substituted benzimidazoles.
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o-Phenylenediamine is dissolved in a suitable solvent, often in the presence of an acid

catalyst like hydrochloric acid or p-toluenesulfonic acid.

The corresponding carboxylic acid or aldehyde is added to the solution.

The reaction mixture is typically heated under reflux for several hours.

Upon completion, the mixture is cooled, and the product is precipitated, filtered, and purified,

often by recrystallization.[2][6]

Synthesis of Benzimidazole-2-sulfonic acid
The synthesis of the sulfonic acid moiety at the C2 position can be achieved through the

oxidation of a 2-mercaptobenzimidazole.

1H-Benzimidazole-2-thiol

1H-Benzimidazole-2-sulfonic acid

Oxidation in NaOH(aq)

Potassium Permanganate

Click to download full resolution via product page

Caption: Synthesis of benzimidazole-2-sulfonic acid.

Procedure:

1H-benzimidazole-2-thiol is dissolved in an aqueous solution of sodium hydroxide.

A solution of potassium permanganate is added portion-wise to the boiling solution with

stirring.

The reaction is refluxed for a period after the addition is complete.

The mixture is filtered to remove manganese dioxide, and the filtrate is acidified (e.g., with

hydrochloric acid) to precipitate the sulfonic acid product, which is then filtered and washed.

[8]
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In Vitro α-Amylase Inhibition Assay
This assay is used to screen for potential antidiabetic agents.

Preparation

Reaction

Detection

α-Amylase Solution

Pre-incubation
(Enzyme + Inhibitor)

Test Compound Starch Solution

Incubation
(with Starch)

Stop Reaction
(Add DNS Reagent)

Heat

Measure Absorbance
(540 nm)

Click to download full resolution via product page

Caption: Workflow for α-amylase inhibition assay.
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A solution of α-amylase is pre-incubated with the test compound (inhibitor) for a set time at a

specific temperature (e.g., 37°C).

A starch solution is added to initiate the enzymatic reaction, and the mixture is incubated

further.

The reaction is terminated by adding dinitrosalicylic acid (DNS) reagent.

The mixture is heated in a boiling water bath, then cooled to room temperature.

The absorbance is measured spectrophotometrically at 540 nm to determine the amount of

reducing sugar produced. The inhibitory activity is calculated by comparing the absorbance

of the sample with that of a control.[7]

Conclusion
The structure-activity relationship of 1-methyl-1H-benzimidazole-2-sulfonic acid analogs is

complex, with small structural modifications leading to significant changes in biological activity.

The available data suggest that the benzimidazole core is a versatile scaffold, and substitutions

at the N1 and C2 positions are key to modulating activity against various targets. The sulfonic

acid/sulfonamide group at C2 is particularly important for targeting metalloenzymes like

carbonic anhydrases, while substitutions on the benzimidazole ring and at the N1 position can

fine-tune potency and selectivity. Further focused studies on a systematic library of 1-methyl-
1H-benzimidazole-2-sulfonic acid analogs are warranted to fully elucidate the SAR and

exploit the therapeutic potential of this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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